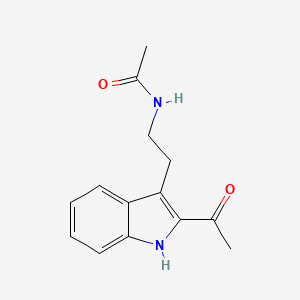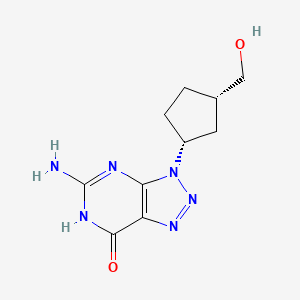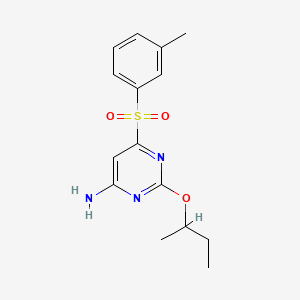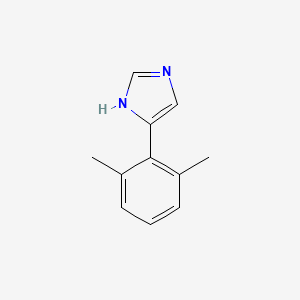
5-(2,6-dimethylphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dimethylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic aromatic organic compounds containing a five-membered ring composed of three carbon atoms and two nitrogen atoms at non-adjacent positions. The presence of the 2,6-dimethylphenyl group attached to the imidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of 4-(2,6-dimethylphenyl)-1H-imidazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dimethylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the phenyl substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the imidazole ring.
Aplicaciones Científicas De Investigación
4-(2,6-Dimethylphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2,6-dimethylphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the phenyl substituent can interact with hydrophobic pockets in proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylphenylboronic acid
- N-(2,6-Dimethylphenyl)-4-((diethylamino)acetyl)amino]benzamide
- N-(2,6-Dimethylphenyl)-N’-methylformamidine
Uniqueness
4-(2,6-Dimethylphenyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the 2,6-dimethylphenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The imidazole ring provides a site for coordination with metal ions and participation in hydrogen bonding, while the 2,6-dimethylphenyl group enhances hydrophobic interactions and steric effects.
Propiedades
Número CAS |
113504-86-2 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
5-(2,6-dimethylphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-8-4-3-5-9(2)11(8)10-6-12-7-13-10/h3-7H,1-2H3,(H,12,13) |
Clave InChI |
FXWZXBVLBMPYTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


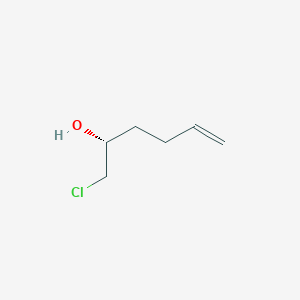
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)
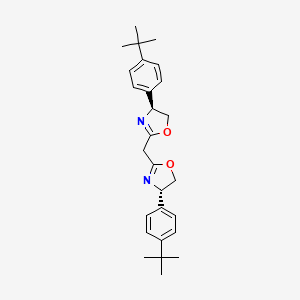
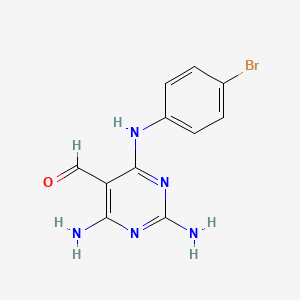
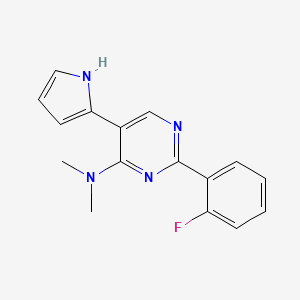

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
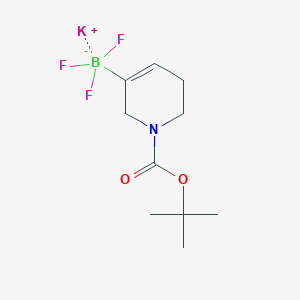
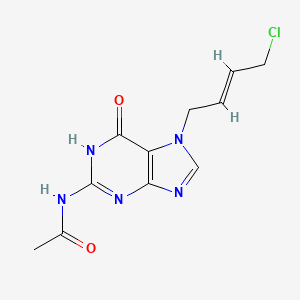
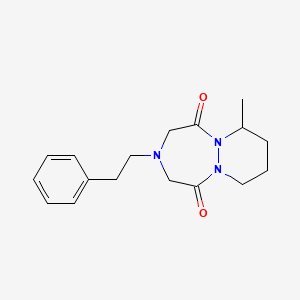
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12929315.png)
